molecular formula C14H19NOS B14632924 S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate CAS No. 54395-80-1

S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate

Cat. No.: B14632924
CAS No.: 54395-80-1
M. Wt: 249.37 g/mol
InChI Key: JNAQEHXSSFEPNK-UHFFFAOYSA-N
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Description

S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate: is an organic compound with a unique structure that includes a benzyl group attached to a 2,2,4-trimethylazetidine ring via a carbothioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate typically involves the reaction of 2,2,4-trimethylazetidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could lead to the discovery of novel drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism by which S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Uniqueness: S-Benzyl 2,2,4-trimethylazetidine-1-carbothioate is unique due to its specific combination of a benzyl group with a 2,2,4-trimethylazetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

54395-80-1

Molecular Formula

C14H19NOS

Molecular Weight

249.37 g/mol

IUPAC Name

S-benzyl 2,2,4-trimethylazetidine-1-carbothioate

InChI

InChI=1S/C14H19NOS/c1-11-9-14(2,3)15(11)13(16)17-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3

InChI Key

JNAQEHXSSFEPNK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N1C(=O)SCC2=CC=CC=C2)(C)C

Origin of Product

United States

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